molecular formula C28H25N3O3S B2704099 2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide CAS No. 872208-35-0

2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide

Cat. No. B2704099
CAS RN: 872208-35-0
M. Wt: 483.59
InChI Key: MQNJAEMJFJHNPO-UHFFFAOYSA-N
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Description

2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C28H25N3O3S and its molecular weight is 483.59. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Structural Analysis

  • The study of crystal structures of similar sulfanyl acetamides reveals details about their conformation and the angles between the pyrimidine ring and the benzene ring. These structural insights are crucial for understanding the molecular interactions and stability of such compounds (Subasri et al., 2017).

Synthesis and Drug Design

  • Research on classical and nonclassical diamino pyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase (DHFR) explores their synthesis and efficacy as antitumor agents. This highlights the importance of the pyrimidin-2-yl sulfanyl group in drug design (Gangjee et al., 2007).
  • Another study synthesized novel 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines, exploring their potential as inhibitors of thymidylate synthase and antitumor or antibacterial agents. This research emphasizes the therapeutic potential of compounds with similar structures in combating various diseases (Gangjee et al., 1996).

Biological Activities

  • The synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential demonstrates the broader application of such compounds in developing new treatments for microbial infections and pest control (Deohate & Palaspagar, 2020).
  • Studies on the synthesis and anti-HIV activity of certain pyrimidin-4(3H)-one derivatives, including the analysis of their virus-inhibiting properties, further illustrate the potential of these compounds in addressing critical global health challenges (Novikov et al., 2004).

properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3S/c1-4-19-9-5-7-11-22(19)29-24(32)16-35-28-30-25-21-10-6-8-12-23(21)34-26(25)27(33)31(28)20-14-17(2)13-18(3)15-20/h5-15H,4,16H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNJAEMJFJHNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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